molecular formula C14H14ClNO3S B2516831 N-(3-chlorophenyl)-2-phenoxyethanesulfonamide CAS No. 1351589-98-4

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide

Cat. No. B2516831
M. Wt: 311.78
InChI Key: JDAXPBAYVREGHL-UHFFFAOYSA-N
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Description

The compound "N-(3-chlorophenyl)-2-phenoxyethanesulfonamide" is a derivative of methanesulfonamide with a chlorophenyl and a phenoxy group attached to the nitrogen atom. This structure is related to various other chlorophenyl methanesulfonamides, which have been studied for their potential biological activities, including their use as anticonvulsant drugs . The presence of the chlorine atom on the phenyl ring can significantly affect the molecular conformation and, consequently, the biological activity of these compounds.

Synthesis Analysis

The synthesis of related compounds, such as "N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide," has been achieved through methods like the Sonogashira cross-coupling reaction . This method involves the coupling of an iodo-substituted precursor with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The synthesis yields compounds with complex aromatic structures that are structurally similar to "N-(3-chlorophenyl)-2-phenoxyethanesulfonamide."

Molecular Structure Analysis

The molecular structure of chlorophenyl methanesulfonamide derivatives has been extensively characterized using techniques such as single-crystal X-ray crystallography . These studies reveal that the position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences the crystallization and molecular conformation due to different intra- and intermolecular hydrogen-bond interactions. For instance, "N-(3-chlorophenyl)-2-phthalimidoethanesulfonamide" displays a monoclinic symmetry and is stabilized by a combination of N-H···O, C-H···O, and C-H···Cl hydrogen bonds .

Chemical Reactions Analysis

While specific chemical reactions of "N-(3-chlorophenyl)-2-phenoxyethanesulfonamide" are not detailed in the provided papers, the related compounds exhibit reactivity typical of sulfonamides and chloroaromatics. The sulfonamide group can engage in hydrogen bonding, which is crucial for the biological activity of these molecules . The chloro substituents may also participate in electrophilic aromatic substitution reactions, which can be utilized for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl methanesulfonamide derivatives are influenced by their molecular structure. The presence of chloro substituents affects the electron distribution within the molecule, which can alter properties such as solubility, melting point, and reactivity . The hydrogen bonding capability of the sulfonamide group contributes to the compound's solubility in polar solvents and its potential for forming crystalline structures. The molecular conformation, as determined by the position of the chloro substituents, also plays a role in the packing of molecules in the solid state, which can affect the compound's density and stability .

Scientific Research Applications

Structural Analysis and Anticonvulsant Activity

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide and its derivatives exhibit interesting crystallization properties due to different intra- and intermolecular hydrogen-bond interactions. Studies by Köktaş Koca et al. (2015) on chlorine-substituted derivatives have revealed distinct crystallization behaviors that contribute to their biological activities, particularly in developing anticonvulsant drugs for epilepsy treatment (Köktaş Koca, Sevinçek, AkgÜl, & Aygün, 2015).

Environmental Pollution Remediation

Chlorophenols, nitrophenols, and sulfonamide antibiotics are environmental pollutants of concern due to their toxicity. Zhuo et al. (2018) have demonstrated the efficacy of laccase enzymes from Pleurotus ostreatus in degrading these pollutants, offering a biotechnological approach for environmental remediation (Zhuo, Yu, Yuan, Fan, Chen, Li, Ma, & Zhang, 2018).

Antiviral Applications

Derivatives of N-(3-chlorophenyl)-2-phenoxyethanesulfonamide have shown potential in antiviral applications. Chen et al. (2010) synthesized thiadiazole sulfonamides that exhibited anti-tobacco mosaic virus activity, highlighting the compound's utility in combating viral infections (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Advanced Oxidation Processes for Degradation of Environmental Contaminants

Research by Li et al. (2017) on the degradation and dechlorination of dichlorophenol using pre-magnetized Fe-0/persulfate has shed light on the enhanced efficiency of advanced oxidation processes in removing chlorophenol-based contaminants (Li, Zhou, Pan, & Xu, 2017).

Fuel Cell Technology

Sulfonated poly(arylene ether sulfone) containing oxadiazole has been researched for its application in proton exchange membranes for medium-high temperature fuel cells. The work by Xu et al. (2013) highlights the material's excellent thermal, dimensional, and oxidative stability, making it a promising candidate for fuel cell applications (Xu, Ren, Cheng, Ma, & Wang, 2013).

Safety And Hazards

This would involve a detailed examination of any known safety hazards associated with the compound, including toxicity, flammability, and any precautions that need to be taken when handling the compound.


Future Directions

This would involve a discussion of potential future research directions involving the compound, including any potential applications or areas of study that have not yet been explored.


I hope this general guidance is helpful, and I encourage you to consult with a chemistry professional for more specific information. Please note that conducting these types of analyses often requires specialized knowledge and equipment. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c15-12-5-4-6-13(11-12)16-20(17,18)10-9-19-14-7-2-1-3-8-14/h1-8,11,16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAXPBAYVREGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-phenoxyethanesulfonamide

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